molecular formula C18H17BrN4O B11298227 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11298227
M. Wt: 385.3 g/mol
InChI Key: UMDGVGQLYRPZNJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is often catalyzed by copper (Cu(I)) salts.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the triazole derivative and an amine, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Agriculture: Triazole derivatives are known for their fungicidal properties and can be used as active ingredients in agricultural fungicides.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conducting polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.

    DNA Intercalation: The triazole ring can intercalate into the DNA structure, disrupting the replication and transcription processes, leading to cell death in cancer cells.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom instead of bromine can alter the compound’s reactivity and biological activity.

    1-(4-fluorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The fluorine atom can enhance the compound’s lipophilicity and membrane permeability.

    1-(4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The methyl group can influence the compound’s steric properties and binding affinity to molecular targets.

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17BrN4O/c1-11-4-5-12(2)16(10-11)20-18(24)17-13(3)23(22-21-17)15-8-6-14(19)7-9-15/h4-10H,1-3H3,(H,20,24)

InChI Key

UMDGVGQLYRPZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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